molecular formula C20H16N6O2 B7636875 1-[[3-(Benzotriazol-1-yloxymethyl)phenyl]methoxy]benzotriazole

1-[[3-(Benzotriazol-1-yloxymethyl)phenyl]methoxy]benzotriazole

Cat. No.: B7636875
M. Wt: 372.4 g/mol
InChI Key: DRBHHXNIQRGLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[3-(Benzotriazol-1-yloxymethyl)phenyl]methoxy]benzotriazole is a complex organic compound characterized by its benzotriazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[[3-(Benzotriazol-1-yloxymethyl)phenyl]methoxy]benzotriazole typically involves multi-step organic reactions. One common approach is the reaction of benzotriazole with a suitable phenol derivative under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-[[3-(Benzotriazol-1-yloxymethyl)phenyl]methoxy]benzotriazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the benzotriazole rings.

  • Substitution: Substitution reactions can introduce different substituents onto the benzotriazole rings.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions often require strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include various benzotriazole derivatives with different functional groups, which can be further utilized in different applications.

Scientific Research Applications

1-[[3-(Benzotriazol-1-yloxymethyl)phenyl]methoxy]benzotriazole has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

  • Biology: The compound may have potential biological activity, making it useful in drug discovery and development.

  • Medicine: Its derivatives could be explored for therapeutic applications, such as in the treatment of diseases.

  • Industry: The compound can be used in the development of new materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-[[3-(Benzotriazol-1-yloxymethyl)phenyl]methoxy]benzotriazole exerts its effects involves its interaction with specific molecular targets. The benzotriazole groups can bind to metal ions, which can be useful in various catalytic processes. The exact molecular pathways involved would depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

  • Benzotriazole: A simpler compound with similar applications in corrosion inhibition and catalysis.

  • Tris(1H-benzotriazol-1-yl)methane: A related compound with multiple benzotriazole groups.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock even more uses for this intriguing molecule.

Properties

IUPAC Name

1-[[3-(benzotriazol-1-yloxymethyl)phenyl]methoxy]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O2/c1-3-10-19-17(8-1)21-23-25(19)27-13-15-6-5-7-16(12-15)14-28-26-20-11-4-2-9-18(20)22-24-26/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBHHXNIQRGLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2OCC3=CC(=CC=C3)CON4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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